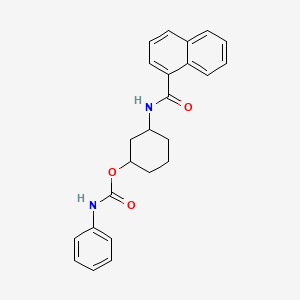

3-(1-Naphthamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Naphthamido)cyclohexyl phenylcarbamate, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been studied for its antioxidant properties, particularly its effectiveness against reactive oxygen species (ROS) such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals . The radical scavenging mechanism involves several possible reactions, including hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). These mechanisms are crucial in understanding how antioxidants can protect against oxidative stress, which is implicated in various diseases like cancer, diabetes, and cardiovascular diseases.

Computational Chemistry

Using density functional theory (DFT), researchers can computationally investigate the electronic structure and reaction kinetics of “3-(1-Naphthamido)cyclohexyl phenylcarbamate” . This approach allows for the prediction of the compound’s behavior in different environments, which is essential for designing new potential antioxidants and understanding their activities at a molecular level.

Biological Functions

The compound’s interaction with ROS has implications for cell signaling and the body’s antioxidant system . By studying these interactions, scientists can better understand the balance between ROS production and the antioxidant system’s capacity to neutralize these species, providing insights into the prevention and treatment of oxidative stress-related conditions.

Mechanistic Action of Antioxidants

The detailed mechanistic study of “3-(1-Naphthamido)cyclohexyl phenylcarbamate” provides valuable information on the direct and indirect antioxidant mechanisms . Indirect antioxidants work by modulating the expression of antioxidant enzymes or inhibiting enzymes responsible for ROS production, while direct antioxidants deactivate free radicals directly.

Drug Design

The insights gained from the computational and mechanistic studies of the compound can inform the design of new drugs, especially those targeting diseases caused by oxidative stress . By understanding how the compound interacts with radicals, researchers can develop more effective therapeutic agents.

Material Science

Aryl carbamates, including “3-(1-Naphthamido)cyclohexyl phenylcarbamate”, can be used in material science for the development of new materials with antioxidant properties . These materials could have applications in various industries, including healthcare and manufacturing.

Chemical Synthesis

The compound can serve as a building block in chemical synthesis, providing a versatile framework for the development of a wide range of chemical entities . Its structural features make it suitable for modifications and derivatizations, leading to new compounds with potential applications in different fields of chemistry.

Analytical Chemistry

Due to its unique chemical properties, “3-(1-Naphthamido)cyclohexyl phenylcarbamate” can be used as a standard or reagent in analytical chemistry applications . It can help in the quantification and identification of various substances through techniques like chromatography and spectrometry.

Eigenschaften

IUPAC Name |

[3-(naphthalene-1-carbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-23(22-15-6-9-17-8-4-5-14-21(17)22)25-19-12-7-13-20(16-19)29-24(28)26-18-10-2-1-3-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWNRSLWQXCLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthamido)cyclohexyl phenylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)

![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)